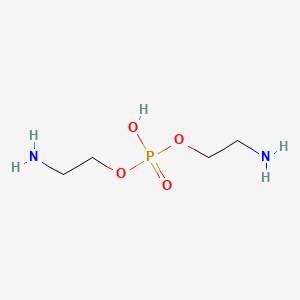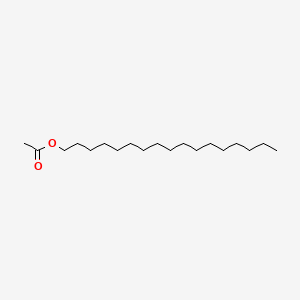
Bis(2-aminoethyl) hydrogen phosphate
Overview
Description
Bis(2-aminoethyl) hydrogen phosphate: is a chemical compound with the molecular formula C₄H₁₃N₂O₄P. It is known for its role in various biochemical and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two aminoethyl groups attached to a hydrogen phosphate moiety, making it a versatile molecule in both organic and inorganic chemistry .
Mechanism of Action
Target of Action
Bis(2-aminoethyl) hydrogen phosphate, also known as bis(2-aminoethyl)amine, primarily targets interleukin-6 (IL-6) . IL-6 is a cytokine that plays a crucial role in immune response, inflammation, and hematopoiesis .
Mode of Action
The compound interacts with its target, IL-6, by reducing its levels . This interaction results in a decrease in the concentration of IL-6, which are strong pro-inflammatory particles .
Biochemical Pathways
It is known that the compound’s action on il-6 can influence various immune and inflammatory responses, given the role of il-6 in these processes .
Result of Action
The primary result of the action of this compound is the reduction of IL-6 levels . This can lead to a decrease in inflammation and immune response, given the role of IL-6 in these processes .
Biochemical Analysis
Biochemical Properties
Bis(2-aminoethyl) hydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it is known to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can modulate the activity of these enzymes, affecting various cellular processes. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and utilization within the cell. These effects are essential for understanding the role of this compound in cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, it may inhibit phosphatases by binding to their active sites, preventing them from dephosphorylating substrates. This inhibition can result in the accumulation of phosphorylated proteins, which can alter cellular signaling and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding how this compound exerts its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become apparent. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be phosphorylated by kinases, leading to the formation of phosphorylated intermediates that participate in metabolic reactions. These interactions are essential for maintaining cellular energy balance and regulating metabolic processes. Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, which are critical for cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. For instance, transporters in the cell membrane can actively transport this compound into the cell, while binding proteins can sequester it in specific cellular compartments. These transport and distribution mechanisms are crucial for understanding how this compound exerts its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) hydrogen phosphate typically involves the reaction of 2-aminoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2NH2CH2CH2OH+H3PO4→(NH2CH2CH2)2HPO4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoethyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydrogen phosphate group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Bis(2-aminoethyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is utilized for its ability to interact with biomolecules, making it useful in studies involving enzyme kinetics and protein interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations .
Comparison with Similar Compounds
- Bis(2-aminoethanol) hydrogen phosphate
- Ethanol, 2-amino-, hydrogen phosphate (ester)
- Bis(2-aminoethoxy) phosphinic acid
Uniqueness: Bis(2-aminoethyl) hydrogen phosphate is unique due to its specific combination of aminoethyl and hydrogen phosphate groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where both amino and phosphate functionalities are required .
Properties
IUPAC Name |
bis(2-aminoethyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVIEIYYUANJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209766 | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-81-1 | |
| Record name | Ethanol, 2-amino-, hydrogen phosphate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-aminoethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















